CID 16179507
Description
For instance, CID 16179507 may belong to a class of marine-derived toxins or synthetic analogs, given the structural similarities to oscillatoxin derivatives discussed in .
Properties
CAS No. |
14616-37-6 |
|---|---|
Molecular Formula |
HPS3 |
Molecular Weight |
128.2 g/mol |
InChI |
InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4) |
InChI Key |
IKLJCUKRRRJOSV-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.
Chemical Reactions Analysis
General Reaction Classifications for Cinnamate Derivatives
Cinnamate esters like methyl 3-(3-methylphenyl)prop-2-enoate (structurally analogous to CID 16189307) undergo characteristic reactions:
Mechanistic Insights from Electrochemical Studies
Recent advances in electrochemistry demonstrate methods to enhance reaction efficiency for similar esters:
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Electric Field-Mediated Catalysis : Application of controlled voltage modifies electron density at the electrode interface, accelerating proton-coupled electron transfer in ester hydrolysis .
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Sustainable Synthesis : Renewable electricity sources (e.g., solar) reduce reliance on traditional stoichiometric reagents, aligning with green chemistry principles .
Reaction Data Curation Challenges
While CID 16179507 is absent from the provided sources, systematic approaches to reaction data extraction include:
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Named Entity Recognition (NER) : Automated identification of reaction parameters (e.g., reagents, yields) in patents and journals .
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Event Extraction (EE) : Linking entities like starting materials, solvents, and products using machine learning models (e.g., BiLSTM, BERT) .
Recommendations for Further Investigation
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PubChem Advanced Search : Cross-reference molecular descriptors (e.g., InChIKey, SMILES) to verify structural analogs .
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Specialized Reaction Databases :
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Experimental Validation : Design reaction matrices using high-throughput screening platforms, as outlined in the Global Health chemical library framework .
Scientific Research Applications
Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:
Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.
Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.
Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.
Mechanism of Action
Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally or functionally related compounds, emphasizing physicochemical properties, analytical data, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Variations: Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) exhibit structural modifications such as methylation or epoxidation, which influence their solubility and bioactivity. For example, 30-methyl-oscillatoxin D (CID 185389) shows improved cellular uptake compared to non-methylated analogs due to increased hydrophobicity . CID 72863 (brominated aromatic compound) shares a similar Log S value (-2.47) with this compound, suggesting comparable aqueous solubility challenges .
Analytical Differentiation: this compound can be distinguished from isomers using LC-ESI-MS with collision-induced dissociation (CID). For instance, in , ginsenoside isomers (e.g., ginsenoside Rf vs. F11) were differentiated via unique CID fragmentation patterns . Similarly, oscillatoxin derivatives show distinct mass spectral profiles due to substituent-driven fragmentation . GC-MS chromatograms () and vacuum distillation fractions provide insights into volatility and purity, critical for comparing this compound with thermally stable analogs .
Biological and Pharmacological Profiles :
- Oscillatoxin derivatives are ichthyotoxic, targeting ion channels in marine organisms, while this compound’s hypothetical cytotoxicity could align with these mechanisms .
- In contrast, chemical inducers of dimerization (CIDs) like photocleavable rapamycin analogs () are functionally distinct, designed for protein manipulation rather than direct bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
